molecular formula C20H18O5 B600307 Demethoxycurcumin CAS No. 297160-27-1

Demethoxycurcumin

Cat. No. B600307
M. Wt: 338.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Demethoxycurcumin is a beta-diketone that is curcumin in which one of the methoxy groups is replaced by hydrogen. It is found in Curcuma zedoaria and Etlingera elatior. It has a role as a metabolite, an antineoplastic agent and an anti-inflammatory agent. It is a polyphenol, a beta-diketone, an enone and a diarylheptanoid.
Demethoxycurcumin is a natural product found in Zingiber montanum, Alpinia galanga, and other organisms with data available.

Scientific Research Applications

1. Anti-Cancer Properties

  • Demethoxycurcumin (DMC) has demonstrated anti-cancer activities in various studies. It suppresses migration and invasion of MDA-MB-231 human breast cancer cells, inhibiting proteins associated with extracellular matrix degradation and modulating the expression of invasion-associated proteins, potentially by targeting nuclear factor-kappa B (NF-kappaB) (Yodkeeree et al., 2010).
  • DMC has shown to retard cell growth and induce apoptosis in human brain malignant glioma GBM 8401 cells via mitochondria- and caspase-dependent pathways (Huang et al., 2012).
  • It also inhibits the growth of xenograft tumors of human cervical cancer cells in vivo, suggesting its potential as an anti-cancer drug (Chueh et al., 2020).

2. Antimicrobial Activity

  • DMC exhibits antimicrobial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Shigella dysenteriae. This underscores its potential as a natural antimicrobial agent (Luo & Yang, 2014).

3. Anti-Inflammatory Effects

  • Studies have shown that DMC possesses anti-inflammatory properties. It inhibits the expression of inflammatory mediators like nitric oxide synthase and cycloxygenase-2, and nuclear factor-kappaB (NF-κB) activity in cell lines, suggesting its efficacy in reducing inflammation (Guo et al., 2008).

4. Cognitive Enhancement

  • DMC has demonstrated potential in enhancing cognitive functions. It ameliorates memory impairments induced by scopolamine treatment, possibly by increasing choline acetyltransferase activity in the hippocampus (Lim et al., 2016).

5. Chemotherapy Enhancement

  • DMC modulates the function of human P-glycoprotein, an efflux transporter, via uncompetitive inhibition of ATPase hydrolysis activity. This suggests its potential as a chemosensitizer in cancer treatments, enhancing the efficacy of chemotherapeutic agents (Teng et al., 2015).

properties

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873751
Record name Demethoxycurcumin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Demethoxycurcumin

CAS RN

22608-11-3, 24939-17-1
Record name Demethoxycurcumin
Source CAS Common Chemistry
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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Record name (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
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Record name DEMETHOXYCURCUMIN
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Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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